Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Piperidine
N-Methyl-4-trifluoromethylpiperidine exhibits significantly higher lipophilicity than its non-fluorinated analog, N-methylpiperidine. This is due to the strong electron-withdrawing and hydrophobic nature of the trifluoromethyl group [1]. While experimental LogP data is not widely published for the N-methyl derivative, the LogP of the closely related parent compound, 4-trifluoromethylpiperidine, is a consensus value of 1.92, which is substantially higher than the LogP of 0.85 reported for piperidine .
| Evidence Dimension | Lipophilicity (Calculated Consensus LogP) |
|---|---|
| Target Compound Data | N/A (Parent compound: 4-trifluoromethylpiperidine, Consensus LogP = 1.92) |
| Comparator Or Baseline | N-methylpiperidine (LogP ~0.8 to 1.2); Piperidine (LogP = 0.85) |
| Quantified Difference | ΔLogP ≈ +1.07 (4-CF3 piperidine vs. piperidine) |
| Conditions | Calculated consensus LogP based on multiple in silico methods (XLOGP3, iLOGP, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
Increased lipophilicity directly impacts a compound's ability to cross biological membranes, a critical parameter in central nervous system (CNS) drug discovery and agrochemical development.
- [1] Bouillon, J.-P., et al. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. View Source
